molecular formula C14H20O3 B4029916 ethyl 2-(3,4-dimethylphenoxy)butanoate

ethyl 2-(3,4-dimethylphenoxy)butanoate

Cat. No.: B4029916
M. Wt: 236.31 g/mol
InChI Key: VSTZFEAACSPZDW-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethylphenoxy)butanoate is an ester derivative featuring a butanoate backbone with a phenoxy substituent at the second carbon position. The phenyl ring is substituted with methyl groups at the 3- and 4-positions. Its synthesis likely involves esterification of the corresponding carboxylic acid with ethanol under acid catalysis, analogous to methods used for similar compounds .

Properties

IUPAC Name

ethyl 2-(3,4-dimethylphenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-5-13(14(15)16-6-2)17-12-8-7-10(3)11(4)9-12/h7-9,13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTZFEAACSPZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3,4-dimethylphenoxy)butanoate can be synthesized through the esterification reaction between 3,4-dimethylphenol and ethyl 2-bromobutanoate. The reaction typically involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dimethylphenoxy)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(3,4-dimethylphenoxy)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3,4-dimethylphenoxy)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The phenoxy group may interact with enzymes or receptors, influencing biological processes .

Comparison with Similar Compounds

Methyl 4-(3,4-Dimethoxyphenyl)Butanoate (D1)

  • Structural Differences: Ester group: Methyl (D1) vs. ethyl (target compound). Phenoxy position: At the fourth carbon (D1) vs. second carbon (target). Substituents: 3,4-Dimethoxy (D1) vs. 3,4-dimethyl (target).
  • Synthesis: D1 is synthesized via acid-catalyzed (H₂SO₄) esterification of 4-(3,4-dimethoxyphenyl)butanoic acid in methanol, followed by reflux . Ethyl esters like the target compound would require ethanol as the alcohol source.
  • Methoxy groups (D1) are more polar than methyl groups (target), which may reduce lipophilicity.

4-(3,4-Bis(benzyloxy)Phenyl)Butan-1-ol (ATB1095)

  • Structural Differences :
    • Functional group: Primary alcohol (ATB1095) vs. ester (target).
    • Substituents: Benzyloxy groups (ATB1095) vs. methyl groups (target).
  • Synthesis : ATB1095 involves benzyloxy-protected intermediates, suggesting a focus on hydroxyl group preservation for downstream reactivity .
  • Property Implications :
    • Benzyloxy groups increase steric bulk and may confer resistance to enzymatic degradation compared to methyl substituents.

Research Findings and Implications

  • Synthetic Flexibility : The esterification method for D1 highlights scalability for analogs like the target compound, though substituent choice (methyl vs. methoxy) impacts downstream purification and stability.
  • Bioactivity Trends : Methyl and methoxy groups (D1) are common in pharmaceuticals for their balance of polarity and metabolic stability. Ethyl esters with lipophilic methyl substituents (target) may enhance membrane permeability.
  • Steric Effects : Benzyloxy groups (ATB1095) introduce steric hindrance, which could be leveraged in prodrug designs to modulate release rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-(3,4-dimethylphenoxy)butanoate
Reactant of Route 2
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ethyl 2-(3,4-dimethylphenoxy)butanoate

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